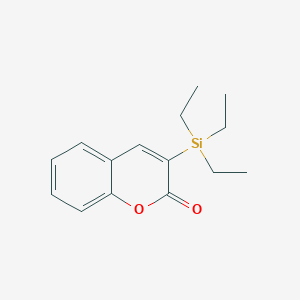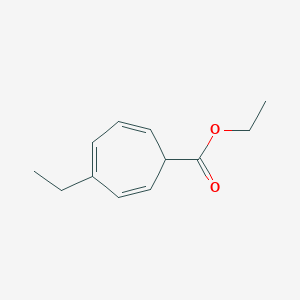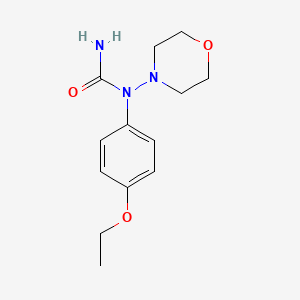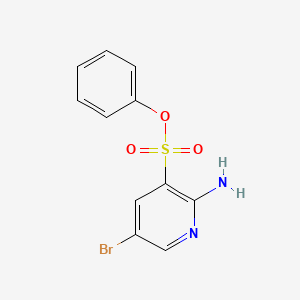![molecular formula C12H16INO B12594600 {(2S)-1-[(4-Iodophenyl)methyl]pyrrolidin-2-yl}methanol CAS No. 636572-05-9](/img/structure/B12594600.png)
{(2S)-1-[(4-Iodophenyl)methyl]pyrrolidin-2-yl}methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{(2S)-1-[(4-Iodophenyl)methyl]pyrrolidin-2-yl}methanol is a chemical compound that features a pyrrolidine ring substituted with a hydroxymethyl group and a 4-iodophenylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {(2S)-1-[(4-Iodophenyl)methyl]pyrrolidin-2-yl}methanol typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.
Introduction of the 4-Iodophenylmethyl Group: This step often involves a nucleophilic substitution reaction where a suitable iodinated benzyl halide reacts with the pyrrolidine ring.
Addition of the Hydroxymethyl Group: This can be done through a reduction reaction, where a carbonyl precursor is reduced to the corresponding alcohol.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced back to the hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The iodophenyl group can undergo various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: PCC, DCM (Dichloromethane) as solvent.
Reduction: Sodium borohydride, methanol as solvent.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Major Products
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Formation of the alcohol.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, {(2S)-1-[(4-Iodophenyl)methyl]pyrrolidin-2-yl}methanol can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further derivatization and functionalization.
Biology
This compound may be used in the development of biologically active molecules, such as enzyme inhibitors or receptor modulators, due to its structural features that can interact with biological targets.
Medicine
Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s structure suggests it could be modified to enhance its pharmacological properties.
Industry
In material science, this compound could be used in the synthesis of polymers or as a precursor for the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of {(2S)-1-[(4-Iodophenyl)methyl]pyrrolidin-2-yl}methanol would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **(2S)-1-[(4-Bromophenyl)methyl]pyrrolidin-2-yl}methanol
- **(2S)-1-[(4-Chlorophenyl)methyl]pyrrolidin-2-yl}methanol
- **(2S)-1-[(4-Fluorophenyl)methyl]pyrrolidin-2-yl}methanol
Uniqueness
The presence of the iodine atom in {(2S)-1-[(4-Iodophenyl)methyl]pyrrolidin-2-yl}methanol makes it unique compared to its bromine, chlorine, and fluorine analogs. Iodine’s larger atomic size and different electronic properties can influence the compound’s reactivity and interactions, potentially leading to different biological activities and chemical behaviors.
Propriétés
Numéro CAS |
636572-05-9 |
|---|---|
Formule moléculaire |
C12H16INO |
Poids moléculaire |
317.17 g/mol |
Nom IUPAC |
[(2S)-1-[(4-iodophenyl)methyl]pyrrolidin-2-yl]methanol |
InChI |
InChI=1S/C12H16INO/c13-11-5-3-10(4-6-11)8-14-7-1-2-12(14)9-15/h3-6,12,15H,1-2,7-9H2/t12-/m0/s1 |
Clé InChI |
PSZNWCLXDWBOIA-LBPRGKRZSA-N |
SMILES isomérique |
C1C[C@H](N(C1)CC2=CC=C(C=C2)I)CO |
SMILES canonique |
C1CC(N(C1)CC2=CC=C(C=C2)I)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Silanediamine, N,N'-bis[2,6-bis(1-methylethyl)phenyl]-1,1-diphenyl-](/img/structure/B12594519.png)
![2-[6-(2-Methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecan-6-yl]ethane-1-thiol](/img/structure/B12594521.png)
![4,4'-(1,3-Phenylene)bis[2,2-dimethyl-5-(naphthalen-1-yl)-2H-imidazole]](/img/structure/B12594527.png)

![Bicyclo[2.2.1]hept-5-en-2-ol, 1,7,7-trimethyl-5-(2-propenyl)-, (1S,2R,4R)-(9CI)](/img/structure/B12594547.png)
![5-Chloro-2-hydroxy-N-{3-[(trifluoromethyl)sulfanyl]phenyl}benzamide](/img/structure/B12594548.png)

![5-Chloro-2-hydroxy-N-[2-methyl-5-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12594557.png)

![N-[(1S)-1-(Naphthalen-2-yl)ethyl]formamide](/img/structure/B12594563.png)

propanedinitrile](/img/structure/B12594582.png)
![Methyl 2-[1-(acetyloxy)hexyl]-1,3-thiazole-4-carboxylate](/img/structure/B12594584.png)
